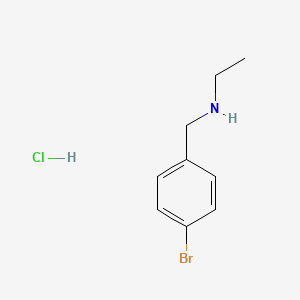

N-(4-Bromobenzyl)ethanamine hydrochloride

Description

N-(4-Bromobenzyl)ethanamine hydrochloride (CAS: 1129306-09-7) is a secondary amine hydrochloride salt characterized by a benzyl group substituted with a bromine atom at the para position and an ethanamine backbone. Its molecular formula is C₉H₁₃BrN·HCl, with a molecular weight of 258.58 g/mol (calculated from constituent atomic weights). This compound is primarily utilized in chemical synthesis and pharmaceutical research as an intermediate, particularly in the development of bioactive molecules .

Properties

IUPAC Name |

N-[(4-bromophenyl)methyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN.ClH/c1-2-11-7-8-3-5-9(10)6-4-8;/h3-6,11H,2,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAPFUNTUZNBTMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=C(C=C1)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromobenzyl)ethanamine hydrochloride typically involves the reaction of 4-bromobenzyl chloride with ethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of N-(4-Bromobenzyl)ethanamine hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromobenzyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amine group can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines are used under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Nucleophilic substitution: Products include substituted benzylamines, benzyl alcohols, or benzyl cyanides.

Oxidation: Products include 4-bromobenzaldehyde or 4-bromobenzoic acid.

Reduction: Products include secondary or tertiary amines.

Scientific Research Applications

N-(4-Bromobenzyl)ethanamine hydrochloride is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.

Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-Bromobenzyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Benzyl Ring

The bromine atom at the para position distinguishes this compound from analogs with alternative halogens or functional groups. Key comparisons include:

Impact of Substituents :

- Bromine : High atomic weight and lipophilicity enhance membrane permeability but may reduce aqueous solubility.

- Chlorine/Fluorine : Smaller halogens decrease molecular weight and alter electronic effects, influencing receptor binding .

- Ethoxy : Polar group improves solubility but may reduce blood-brain barrier penetration .

Variations in the Amine Chain

Modifications to the ethanamine backbone significantly alter pharmacological and physicochemical profiles:

Key Observations :

Complex Derivatives: NBOMe and NBOH Series

Compounds like 25B-NBOMe (CAS: 1539266-19-7) and 25I-NBOMe (CAS: 1043868-97-8) feature additional methoxy groups and a 2-methoxybenzyl substituent, conferring potent serotonin receptor (5-HT₂A) agonist activity. These derivatives highlight the critical role of structural complexity in psychoactive effects:

Structural-Activity Relationship (SAR) :

- Methoxy Groups : Essential for high-affinity 5-HT₂A receptor binding.

- 2-Methoxybenzyl Moiety: Critical for hallucinogenic potency; absent in the target compound .

Physicochemical and Pharmacokinetic Profiles

Biological Activity

N-(4-Bromobenzyl)ethanamine hydrochloride is a compound of significant interest in pharmacological research due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

- Chemical Formula : C₈H₁₁BrClN

- Molecular Weight : 236.54 g/mol

- CAS Number : 90006-14-7

The compound is classified as a hydrochloride salt, enhancing its solubility in water and facilitating its use in biological studies.

N-(4-Bromobenzyl)ethanamine hydrochloride exhibits its biological effects primarily through interactions with neurotransmitter systems and various receptors. Compounds with similar structures have shown potential as inhibitors or modulators of neurotransmitter receptors, which may be relevant for treating neurological disorders. Specifically, it has been noted for its binding affinity to endothelin receptors, which are implicated in cardiovascular diseases.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of N-(4-Bromobenzyl)ethanamine hydrochloride. For instance, a derivative compound (7a) demonstrated significant cytotoxicity against FaDu cells (IC50 = 1.73 μM). The compound induced autophagy and apoptosis, evidenced by increased levels of LC3A/B and cleaved caspase-3 in treated cells. Additionally, it impaired cell migration and colony formation, indicating its potential as an anticancer agent .

Anti-inflammatory Properties

The compound has also shown promise in anti-inflammatory studies. It exhibited selective inhibition of COX-2 over COX-1, suggesting dual anticancer and anti-inflammatory properties. This selectivity is crucial for minimizing side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Research Findings

A summary of key findings from various studies on N-(4-Bromobenzyl)ethanamine hydrochloride is presented below:

Case Studies

- Cytotoxicity in Cancer Cells :

-

Receptor Interaction Studies :

- Interaction studies indicated that N-(4-Bromobenzyl)ethanamine hydrochloride could modulate receptor activities related to neurotransmission, which could be beneficial in developing treatments for neurological disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.